molecular formula C16H17N3O2 B13890679 (S)-2-Amino-N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide

(S)-2-Amino-N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B13890679
M. Wt: 283.32 g/mol
InChI Key: FQLXKOCHDBPFLL-AWEZNQCLSA-N
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Description

2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of an indole ring, a furan ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide typically involves multi-step organic reactions. One common method involves the reaction of indole-3-carboxaldehyde with furan-2-ylmethylamine under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the receptor’s active site, blocking its activity and thereby inhibiting cancer cell proliferation . The compound’s structure allows it to interact with various pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

(2S)-2-amino-N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C16H17N3O2/c17-14(16(20)19-10-12-4-3-7-21-12)8-11-9-18-15-6-2-1-5-13(11)15/h1-7,9,14,18H,8,10,17H2,(H,19,20)/t14-/m0/s1

InChI Key

FQLXKOCHDBPFLL-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC3=CC=CO3)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC3=CC=CO3)N

Origin of Product

United States

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